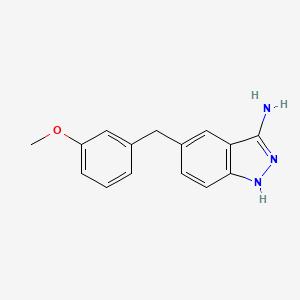
5-(3-Methoxybenzyl)-1H-indazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxybenzyl)-1H-indazol-3-amine, also known as MI-503, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. MI-503 is a selective inhibitor of the E3 ubiquitin ligase called F-box and WD repeat domain-containing 7 (FBW7), which plays a crucial role in regulating various cellular processes, including cell cycle progression, apoptosis, and DNA damage response.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Antimicrobial Activities : Some derivatives of 5-(3-Methoxybenzyl)-1H-indazol-3-amine have been synthesized and evaluated for their antimicrobial activities. Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, showing good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Evaluation : Derivatives of 5-(3-Methoxybenzyl)-1H-indazol-3-amine were also evaluated for their anticancer activities against a panel of 60 cell lines derived from various cancer types. Some compounds demonstrated potent anticancer activity, highlighting the therapeutic potential of these derivatives in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antiproliferative and Antimicrobial Properties : Newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, containing 5-(3-Methoxybenzyl)-1H-indazol-3-amine, displayed significant antiproliferative and antimicrobial properties. These findings suggest their potential use in developing new chemotherapy drugs with minimal cytotoxicity against cancer cells and effective antimicrobial agents (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).
Chemical Synthesis and Structural Analysis
Synthetic Routes : Research into the chemical synthesis of 5-(3-Methoxybenzyl)-1H-indazol-3-amine and its derivatives involves exploring various synthetic routes and methodologies. This includes the development of novel synthetic pathways that offer improved yields, greater selectivity, and potential for scale-up (Mills, Nazer, Haddadin, & Kurth, 2006).
Structural and Molecular Analysis : Advanced spectroscopic and computational techniques are utilized to elucidate the structure of 5-(3-Methoxybenzyl)-1H-indazol-3-amine derivatives. This includes NMR, mass spectrometry, and X-ray crystallography, aiding in the understanding of the molecular architecture and properties of these compounds (Beytur & Avinca, 2021).
Mécanisme D'action
Target of Action
The primary target of 5-(3-Methoxybenzyl)-1H-indazol-3-amine is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
5-(3-Methoxybenzyl)-1H-indazol-3-amine interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent, suggesting that the compound’s interaction with FAAH is likely irreversible or slowly reversible . By inhibiting FAAH, the compound prevents the breakdown of endocannabinoids, thereby increasing their levels and enhancing their effects .
Biochemical Pathways
The inhibition of FAAH by 5-(3-Methoxybenzyl)-1H-indazol-3-amine affects the endocannabinoid system . This system includes endocannabinoids and their receptors, which are involved in a variety of physiological processes. By preventing the degradation of endocannabinoids, the compound can modulate these processes, potentially leading to analgesic, anti-inflammatory, or neuroprotective effects .
Pharmacokinetics
A related compound, n-3-methoxybenzyl-palmitamide, has been studied in rats . It was found to have a slow absorption and elimination rate, with the highest distribution in the stomach, followed by the lung
Result of Action
The inhibition of FAAH by 5-(3-Methoxybenzyl)-1H-indazol-3-amine can lead to an increase in the levels of endocannabinoids . This can result in enhanced signaling in the endocannabinoid system, potentially leading to various effects such as pain relief, mood enhancement, and neuroprotection . .
Propriétés
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-1H-indazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-19-12-4-2-3-10(8-12)7-11-5-6-14-13(9-11)15(16)18-17-14/h2-6,8-9H,7H2,1H3,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVUXFGQAVTNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CC3=C(C=C2)NN=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxybenzyl)-1H-indazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

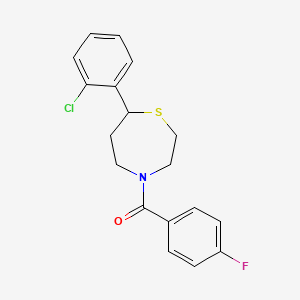
![2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide](/img/structure/B2916577.png)
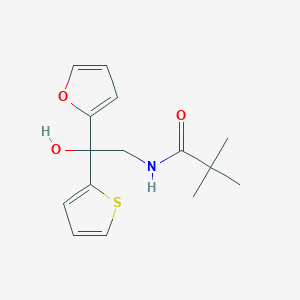
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2916582.png)
![2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2916583.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2916584.png)
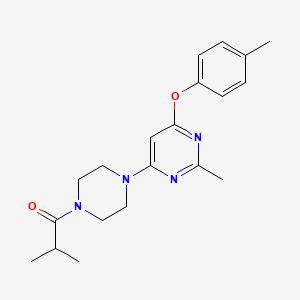
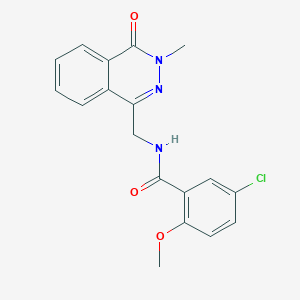
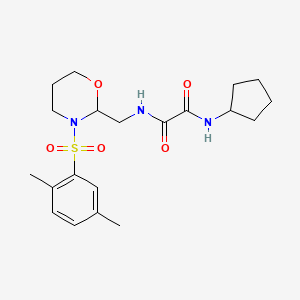
![N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride](/img/structure/B2916592.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide](/img/structure/B2916593.png)
![6-Methyl-2-[(2-phenoxyethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2916596.png)
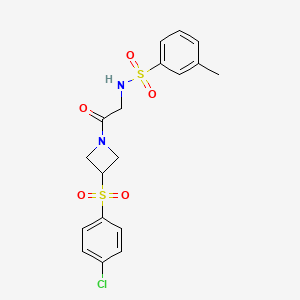
![(E)-3-(4-chlorobenzyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2916599.png)